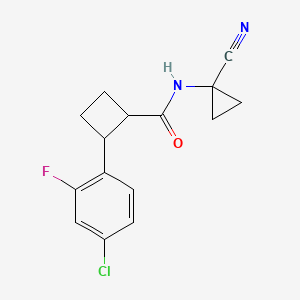

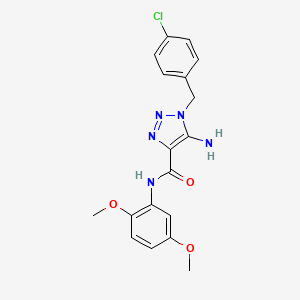

![molecular formula C21H23N3OS B3010633 N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-57-2](/img/structure/B3010633.png)

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. The process includes esterification, treatment with hydrazine hydrate, a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, and finally, substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. This synthesis route is confirmed by IR, 1H-NMR, and EI-MS spectral analysis data, which unequivocally confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by various spectroscopic techniques. For instance, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide is confirmed by IR, NMR, and mass spectral data, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for the introduction of various functional groups that confer the desired biological activity. The S-alkylation step, for example, is essential for the formation of the sulfanyl-linked acetamide structure, which is a common feature in the compounds studied . The ring closure reactions and subsequent substitutions are also critical for the formation of the oxadiazole ring and the introduction of the sulfanyl acetamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the substituents on the benzimidazole and oxadiazole moieties. These properties are important for the biological activity of the compounds, as they affect solubility, stability, and reactivity. The novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, for example, exhibit strong antiprotozoal activity with IC50 values in the nanomolar range, which is attributed to the specific arrangement of substituents on the core structure .

Case Studies and Biological Activity

The synthesized compounds have been evaluated for their biological activities. For instance, the novel benzimidazole derivatives have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds performing better than the standard drug metronidazole . Similarly, the N-substituted oxadiazole derivatives have demonstrated potential antibacterial activity against various bacterial strains, with certain compounds exhibiting remarkable activity compared to the standard antibiotic ciprofloxacin. Additionally, these compounds have shown moderate inhibitory effects on the α-chymotrypsin enzyme, and molecular docking studies have helped identify the active binding sites, correlating with the observed bioactivity data .

Scientific Research Applications

Imidazole-Based Bisphenol Host for Anions

Imidazole-containing bisphenols, similar in structure to N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide, have been studied for their ability to host anions. These compounds, including Imbp and its salts, are characterized by strong intramolecular hydrogen bonds and extensive hydrogen-bonded structures. Such characteristics are valuable for applications in molecular recognition and sensing technologies (Nath & Baruah, 2012).

Luminescence Sensing of Benzaldehyde Derivatives

Imidazole derivatives, structurally related to the queried compound, have been used in the development of lanthanide(III)-organic frameworks. These frameworks exhibit luminescence properties and have been shown to be sensitive to benzaldehyde derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).

Anticonvulsant Activity in Alkanamide Derivatives

Research has explored the synthesis of alkanamide derivatives bearing imidazole rings, akin to the chemical , to evaluate their anticonvulsant activities. These studies contribute to the understanding of how structural modifications in such compounds can influence biological activity (Tarikogullari et al., 2010).

Synthesis of Medetomidine, an α2-Adrenergic Agonist

The synthesis of compounds structurally related to this compound, such as medetomidine, an α2-adrenergic agonist, showcases the significance of imidazole derivatives in pharmacology (Kudzma & Turnbull, 1991).

Corrosion Inhibition for Carbon Steel

Imidazole derivatives have been studied for their corrosion inhibition potential, particularly for carbon steel in acidic solutions. This indicates their utility in industrial applications where corrosion resistance is crucial (Rouifi et al., 2020).

Nucleophilicity in Chemical Reactions

Studies have also delved into the nucleophilic properties of 1,4,5-trisubstituted imidazole-2-thiones, related to the chemical , in reactions with various electrophilic reagents. Such research helps in understanding the reactivity and potential applications of these compounds in synthetic chemistry (Mlostoń et al., 2008).

Biological Screening and Fingerprint Applications

The biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, structurally similar to the queried compound, have been evaluated for their antibacterial, antifungal, and anthelmintic properties. Additionally, these compounds have potential applications in latent fingerprint detection (Khan et al., 2019).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)23-20(25)13-26-21-22-8-9-24(21)19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVQNJGABUQHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

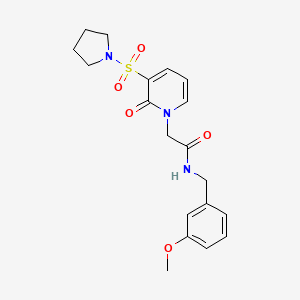

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)

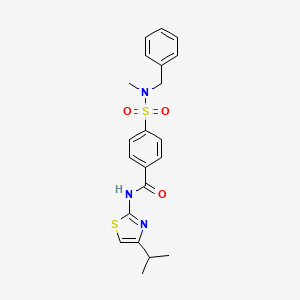

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

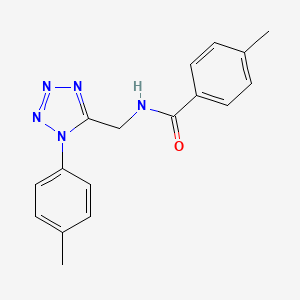

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)